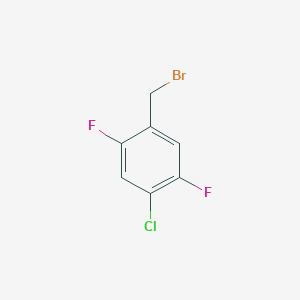

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene

描述

属性

IUPAC Name |

1-(bromomethyl)-4-chloro-2,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSFCZCGSJARIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695107 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945262-21-5 | |

| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Strategy for Preparation

The synthesis of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene generally involves:

- Starting from 4-chloro-2,5-difluorobenzene or its derivatives.

- Introduction of a bromomethyl group (-CH2Br) onto the aromatic ring.

- Control of regioselectivity and purity through optimized reaction conditions.

Key Synthetic Steps and Methods

Starting Material Preparation: 4-Chloro-2,5-difluorobenzene Derivatives

A critical precursor is 4-chloro-2,5-difluorobenzene or its functionalized derivatives such as 4-chloro-2,5-difluorobenzoic acid. According to patent CN101381301A, 4-chloro-2,5-difluorobenzoic acid can be prepared via:

- Bromination of p-fluoronitrobenzene to 3-bromo-4-fluoronitrobenzene.

- Reduction to 3-bromo-4-fluoroaniline.

- Chlorination to 3-bromo-4-fluoro-6-chloroaniline.

- Diazotization and fluorination to yield 4-chloro-2,5-difluorobromobenzene.

- Subsequent steps lead to high-purity 4-chloro-2,5-difluorobenzoic acid with yields around 80% and purity >98%.

This precursor is essential for further functionalization.

Bromomethylation via Phosphorus Tribromide (PBr3)

A direct method to introduce the bromomethyl group involves converting the corresponding benzyl alcohol derivative into the bromomethyl compound using phosphorus tribromide (PBr3). For example, the synthesis of 1-(bromomethyl)-4-chloro-2-fluorobenzene (a close analog) was achieved by:

- Reacting the corresponding benzyl alcohol with PBr3 in dry diethyl ether at 0–20°C for 3 hours.

- Workup includes quenching with ice, extraction, washing, drying, and concentration.

- Yield reported was 54% with the product as a light yellow liquid.

This method can be adapted for the difluoro-substituted analog by starting from the corresponding benzyl alcohol of 4-chloro-2,5-difluorobenzene.

Detailed Reaction Conditions and Yields

Alternative Synthetic Routes and Challenges

- Attempts to synthesize related bromo-substituted ketones via acetylation or lithium methide methods have been reported but suffered from low yields (<10%) and difficult isomer separation, making them unsuitable for scale-up.

- Diazotization of anilines followed by bromination is a well-established route to prepare bromo-chloro-fluorobenzenes, which can be further functionalized.

- The bromomethylation step is typically conducted on the benzyl alcohol intermediate, which must be prepared or available.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromomethylation via PBr3 | Benzyl alcohol of 4-chloro-2,5-difluorobenzene | Phosphorus tribromide, Et2O | 0–20 °C, 3 h | ~54 | Straightforward, moderate yield | Requires benzyl alcohol precursor |

| Diazotization and bromination | 2-chloro-4-fluoroaniline | NaNO2, CuBr, HBr | -5 to 5 °C (diazotization); 20–70 °C (bromination) | Not specified | High selectivity for aromatic bromination | Multi-step, requires careful control |

| Multi-step from benzoic acid | 4-chloro-2,5-difluorobenzoic acid | Bromination, reduction, chlorination | Various | ~80 (for benzoic acid intermediate) | High purity intermediates | Longer synthetic sequence |

Research Findings and Notes

- The bromomethylation reaction using phosphorus tribromide is a classical halogenation method for converting benzyl alcohols to bromomethyl derivatives, providing decent yields but requiring careful temperature control to avoid side reactions.

- The preparation of the difluorinated and chlorinated benzene ring system involves selective halogenation and substitution steps that are sensitive to reaction conditions such as temperature, reagent concentration, and solvent choice.

- Diazotization followed by copper(I) bromide-mediated bromination is a reliable method for introducing bromine on an aromatic ring bearing chloro and fluoro substituents, which sets the stage for further functionalization.

- Attempts to directly synthesize related ketones or other functionalized derivatives via lithium methide or acetyl chloride methods have been less successful due to low yields and difficult isomer separation, highlighting the importance of route selection for scale-up.

化学反应分析

Types of Reactions: 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of Lewis acids like aluminum chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substituted benzene derivatives, such as azides, thiols, or ethers.

- Nitro, acyl, or alkyl-substituted benzene derivatives.

- Alcohols, carboxylic acids, or dehalogenated products.

科学研究应用

Organic Synthesis

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Key Reactions:

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the halogens enhances the compound's susceptibility to electrophilic attack, allowing for further functionalization of the benzene ring.

- Cross-Coupling Reactions: This compound can engage in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the bromine atom is substituted with other aryl or alkyl groups using palladium catalysts.

Pharmaceutical Applications

The biological activity of this compound is noteworthy, particularly its potential as a therapeutic agent. Research indicates that it can inhibit histone deacetylases (HDACs), enzymes involved in gene regulation and implicated in various diseases, including cancer.

Potential Therapeutic Uses:

- Cancer Treatment: By modulating gene expression through HDAC inhibition, this compound may contribute to novel cancer therapies targeting epigenetic modifications.

- Drug Development: Its reactivity allows for the synthesis of bioactive molecules that can serve as drug candidates against specific biological targets.

Materials Science

In materials science, this compound is utilized in developing advanced materials due to its unique electronic properties. It can be employed in synthesizing polymers and liquid crystals.

Applications in Polymer Chemistry:

- Synthesis of Block Copolymers: The compound can be used as a building block for creating copolymers with tailored properties for specific applications.

- Photochemical Reactions: Continuous photochemical processes utilizing this compound have shown high throughput and efficiency in generating desired products.

Environmental Studies

The study of halogenated aromatic compounds like this compound is crucial for understanding their environmental impact. Its reactivity makes it a candidate for research into degradation pathways and environmental fate.

Several studies highlight the applications of this compound:

- Synthesis Pathways: Research has demonstrated efficient synthetic routes involving this compound as an intermediate for creating complex organic molecules used in drug development.

- Biological Assessments: Investigations into its inhibitory effects on HDACs have shown promising results for potential cancer therapies.

- Material Development: Studies have explored its role in synthesizing novel polymers with enhanced properties suitable for industrial applications.

作用机制

The mechanism of action of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the electron-withdrawing effects of chlorine and fluorine atoms enhance the compound’s electrophilicity. These properties enable the compound to interact with various molecular targets, including enzymes, receptors, and other biomolecules, leading to diverse biological and chemical effects.

相似化合物的比较

Structural Analogues and Substitution Patterns

1-(Bromomethyl)-3,5-difluorobenzene

- Structure : Differs from the target compound by lacking the chlorine substituent at the 4-position.

- Molecular Formula : C₇H₅BrF₂ (molecular weight: 207.02 g/mol).

- Applications : Used as a building block in synthesizing enzyme inhibitors (e.g., ADAM-17 inhibitors) .

1-Bromo-3,5-difluorobenzene

- Structure : Bromine replaces the bromomethyl group at the 1-position.

- Molecular Formula : C₆H₃BrF₂ (molecular weight: 208.99 g/mol).

- Applications : Employed in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

- Key Difference : Direct bromine substitution limits functionalization compared to the bromomethyl group in the target compound .

1-Bromo-4-chloro-2,5-dimethoxybenzene

- Structure : Methoxy (-OCH₃) groups replace fluorine atoms at the 2- and 5-positions.

- Molecular Formula : C₈H₈BrClO₂ (molecular weight: 259.51 g/mol).

- Applications : Precursor for synthesizing hydroxylated polychlorinated biphenyl (PCB) metabolites .

- Key Difference : Methoxy groups enhance electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Storage Conditions |

|---|---|---|---|---|---|

| 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | 945262-21-5 | C₇H₄BrClF₂ | 241.46 | 221.3±35.0 | 2–8°C |

| 1-(Bromomethyl)-3,5-difluorobenzene | Not available | C₇H₅BrF₂ | 207.02 | Not reported | Not specified |

| 1-Bromo-3,5-difluorobenzene | 158579-81-8 | C₆H₃BrF₂ | 208.99 | Not reported | Not specified |

| 1-Bromo-4-chloro-2,5-dimethoxybenzene | Not available | C₈H₈BrClO₂ | 259.51 | Not reported | Room temperature |

Notes:

- The target compound’s higher molecular weight and chlorine substitution contribute to its stability and utility in multi-step syntheses .

- Methoxy-substituted analogues exhibit lower volatility due to increased polarity .

Stability and Handling

- Thermal Stability : The target compound’s high boiling point (221.3°C) suggests moderate thermal stability, whereas methoxy-substituted derivatives decompose at lower temperatures due to demethylation .

- Storage : Halogenated aromatics with bromomethyl groups (e.g., the target compound) are light-sensitive and require refrigeration, unlike simpler bromobenzenes .

生物活性

1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is a halogenated aromatic compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClF

- Molecular Weight : 241.46 g/mol

- CAS Number : 945262-21-5

- Density : 1.8 g/cm³

- Boiling Point : 189.1 °C

- Flash Point : 68.1 °C

The primary biological activity of this compound involves the inhibition of histone deacetylases (HDACs). HDACs are crucial for the regulation of gene expression and play significant roles in various cellular processes, including cell growth and differentiation. Inhibition of these enzymes can lead to altered gene expression profiles, which is particularly relevant in cancer therapy where epigenetic modifications are a target for treatment strategies .

Histone Deacetylase Inhibition

Research indicates that this compound effectively inhibits HDACs, suggesting potential applications in cancer treatment. The compound's structure allows it to interact with the active sites of these enzymes, thereby blocking their activity. In vitro studies have demonstrated that this compound can significantly reduce HDAC activity, leading to increased acetylation of histones and subsequent changes in gene expression .

Comparative Biological Activity

To better understand the biological implications of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | HDAC Inhibition Activity | Notes |

|---|---|---|

| This compound | Significant | Strong inhibitor with potential cancer therapy applications |

| 1-(Bromomethyl)-4-chlorobenzene | Moderate | Less potent compared to the difluorinated variant |

| 1-(Bromomethyl)-2,5-difluorobenzene | Low | Reduced reactivity due to structural differences |

Case Study 1: Cancer Cell Line Studies

In a study involving various cancer cell lines, this compound showed promising results in inhibiting cell proliferation. The compound was tested on breast cancer and glioma cell lines, where it demonstrated IC values significantly lower than those of traditional chemotherapeutics. The study highlighted the compound's potential as an adjunct therapy in combination with existing treatments .

Case Study 2: Mechanistic Insights

A mechanistic study using biochemical assays confirmed that the compound's inhibitory effects on HDACs led to increased expression of tumor suppressor genes and decreased expression of oncogenes. This dual action suggests that the compound not only inhibits tumor growth but may also promote apoptosis in malignant cells .

常见问题

Basic Research Questions

Q. What are the most common synthetic routes for 1-(bromomethyl)-4-chloro-2,5-difluorobenzene, and how do reaction conditions affect yields?

- Answer : Two primary methods are documented:

- Diazotization and bromination : Reacting 4-chloro-2,5-difluoro-phenylamine with tert-butyl nitrite and CuBr₂ in acetonitrile at 65°C yields the product (48.4% yield). Gas evolution during amine addition indicates intermediate diazonium salt formation .

- Grignard-mediated synthesis : Using 1-bromo-4-chloro-2,5-difluorobenzene with isopropylmagnesium chloride in THF at -10°C forms a boronic ester derivative, suggesting potential for functionalization .

- Key variables : Temperature control (critical for diazonium stability) and reagent stoichiometry (e.g., CuBr₂ excess) significantly impact yield.

Q. How can researchers characterize the purity and structure of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns, with deshielded protons near electronegative groups (Cl, F) .

- Mass spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight (241.46 g/mol) .

- X-ray crystallography : Structural analogs (e.g., 1-bromo-4-chloro-2,5-dimethoxybenzene) show planar aromatic rings with halogen bond interactions .

Q. What are the stability and storage recommendations for this compound?

- Answer :

- Stability : Sensitive to light and moisture due to the bromomethyl group’s reactivity.

- Storage : Recommended at 2–8°C in amber glass vials to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing effect of substituents influence reactivity in cross-coupling reactions?

- Answer : The Cl and F substituents deactivate the benzene ring, directing electrophilic attacks to the bromomethyl position. Computational studies (e.g., DFT) predict reduced electron density at the C-Br bond, facilitating Suzuki-Miyaura couplings. For example, reaction with bis(pinacolato)diboron under Pd catalysis yields boronic esters critical for drug intermediate synthesis .

Q. What mechanistic insights explain contradictions in bromination methods?

- Answer :

- Radical vs. ionic pathways : CuBr₂/t-butyl nitrite systems generate bromine radicals via NO₂ intermediates, favoring aryl bromination. In contrast, Grignard routes involve nucleophilic displacement .

- Table : Comparison of methods

| Method | Yield | Conditions | Mechanism |

|---|---|---|---|

| Diazotization/CuBr₂ | 48.4% | 65°C, MeCN | Radical |

| Grignard functionalization | ~60% | -10°C, THF | Ionic |

Q. Can computational modeling predict regioselectivity in derivatization reactions?

- Answer : Yes. Molecular electrostatic potential (MEP) maps highlight the bromomethyl group as the most electrophilic site. Docking studies with Pd catalysts (e.g., Pd(PPh₃)₄) suggest preferential oxidative addition at C-Br, enabling targeted functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。